![molecular formula C11H15IOSi B14366469 {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane CAS No. 91077-77-9](/img/structure/B14366469.png)
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane: is a chemical compound with the molecular formula C11H15IOSi and a molecular weight of 318.226 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido derivatives or cyano derivatives.
Oxidation: Products include phenolic derivatives.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and labeling studies.
Medicine:
- Explored for its potential as a radiolabeled compound for imaging studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the ethenyl group can undergo various chemical transformations. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain reactions .
Comparison with Similar Compounds
- {[1-(4-Bromophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Chlorophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Fluorophenyl)ethenyl]oxy}(trimethyl)silane
Comparison:
- Uniqueness: The presence of the iodine atom in {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles.
- Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions compared to its halogen counterparts due to the weaker carbon-iodine bond.
Properties
CAS No. |
91077-77-9 |
|---|---|
Molecular Formula |
C11H15IOSi |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(4-iodophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15IOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
InChI Key |
MDOMQRSAFDKNHR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


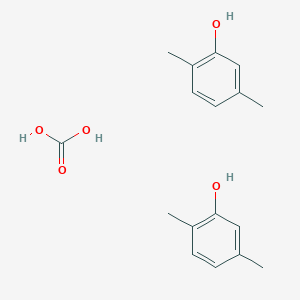
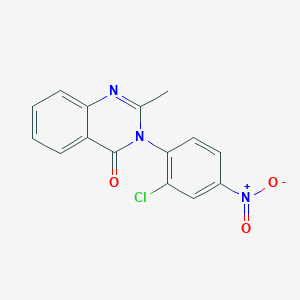
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
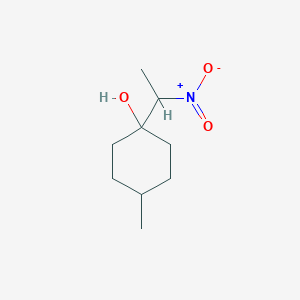

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
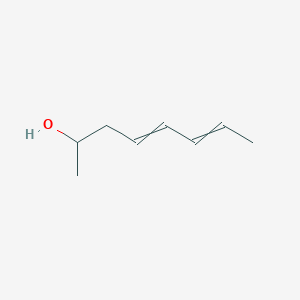
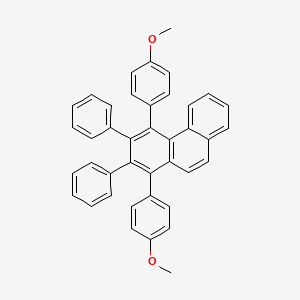
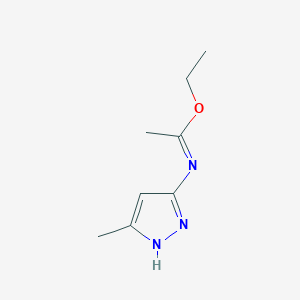
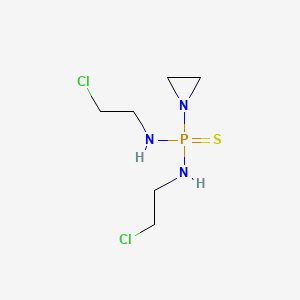

![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
